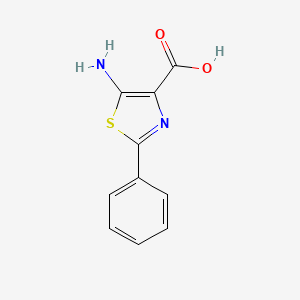

5-Amino-2-phenyl-1,3-thiazol-4-carbonsäure

Übersicht

Beschreibung

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid involves reactions with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides . The synthesized compounds were characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis

Reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides were studied . The synthesized compounds showed good MIC values .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid include a melting point of 225-226°C . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wirkmechanismus

Target of Action

Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit ubiquitin-specific peptidase 7 (USP7), which plays a role in cancer development .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Thiazole derivatives have been found to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the synthesis of novel organic compounds based on the structure of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid, which could have potential applications in various fields, including materials science and organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid and its effects on various biological systems.

Synthesemethoden

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can be synthesized via several methods, including the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with ammonia, or by the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl chloride followed by reaction with ammonia.

Wissenschaftliche Forschungsanwendungen

- Befunde: Diese Derivate zeigen vielversprechende Antitumoraktivität, was sie zu wertvollen Kandidaten für die weitere Arzneimittelentwicklung macht .

- Ergebnisse: Diese Derivate zeigen antioxidative Aktivität, die für therapeutische Zwecke genutzt werden könnte .

- Ergebnis: Diese Derivate zeigen Aktivität gegen Bakterien und Pilze, was auf ihr Potenzial als antimikrobielle Mittel hindeutet .

- Beobachtungen: Diese Derivate zeigen vielversprechende Ergebnisse bei der Reduzierung von Entzündungen, was sie zu interessanten Zielen für die Arzneimittelentwicklung macht .

- Potenzial: Durch die Feinabstimmung der Struktur zielen Forscher darauf ab, die therapeutische Wirksamkeit zu optimieren und Nebenwirkungen zu minimieren .

Antitumoraktivität

Antioxidative Eigenschaften

Antibakterielle Wirkungen

Anti-inflammatorisches Potenzial

Arzneimittelentwicklung und strukturelle Variationen

Synthesewege und rationale Designs

Zusammenfassend lässt sich sagen, dass 5-Amino-2-phenyl-1,3-thiazol-4-carbonsäure in verschiedenen Bereichen vielversprechend ist, von der Krebstherapie bis zur Behandlung von Entzündungen. Seine strukturellen Variationen und Synthesewege liefern wertvolle Erkenntnisse für die Arzneimittelentwicklung. Forscher untersuchen weiterhin sein Potenzial und streben innovative therapeutische Lösungen an . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden! 😊

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antifungal properties, which are attributed to its interaction with microbial enzymes . The thiazole ring in 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, allowing it to form stable complexes with various enzymes . These interactions can inhibit the activity of microbial enzymes, leading to the antimicrobial effects observed.

Cellular Effects

The effects of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid has demonstrated cytotoxic effects, leading to cell death . This is likely due to its ability to interfere with key signaling pathways that regulate cell proliferation and survival. Additionally, 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the expression of genes involved in cell growth and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to enzymes and inhibit their activity, which is a common mechanism for its antimicrobial and anticancer effects . For example, 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can inhibit the activity of ubiquitin-specific peptidase 7, an enzyme involved in protein degradation, leading to the accumulation of proteins that induce cell death . Additionally, this compound can interact with DNA, causing changes in gene expression that promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can change over time. This compound is relatively stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At high doses, 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can cause adverse effects, including toxicity and damage to vital organs . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. This compound can be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for its metabolic activity . These interactions can influence metabolic flux and the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys . The distribution of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid within cells can also be influenced by its interactions with binding proteins, which can affect its localization and activity .

Subcellular Localization

The subcellular localization of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is an important factor in its activity and function. This compound can be localized to specific compartments within cells, such as the nucleus, mitochondria, and endoplasmic reticulum . The localization of 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid can be directed by targeting signals or post-translational modifications that guide it to specific organelles . These subcellular localizations can influence the compound’s interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8-7(10(13)14)12-9(15-8)6-4-2-1-3-5-6/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPCSUPFLLDDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923010-77-9 | |

| Record name | 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2382696.png)

![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2382698.png)

![6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2382699.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2382701.png)

![3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2382702.png)

![4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2382704.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2382711.png)

![N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2382712.png)

![1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B2382714.png)

![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)